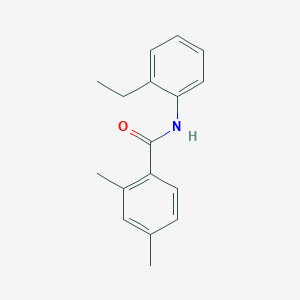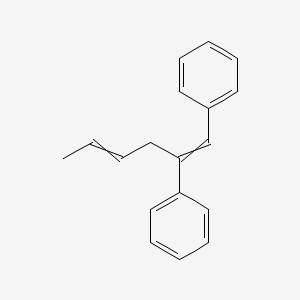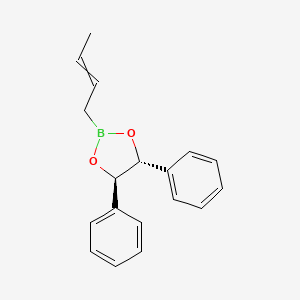
N-(2-ethylphenyl)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2-éthylphényl)-2,4-diméthylbenzamide est un composé organique qui appartient à la classe des benzamides. Il se caractérise par la présence d'un groupe éthyle attaché au cycle phényle et de deux groupes méthyle attachés à la partie benzamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(2-éthylphényl)-2,4-diméthylbenzamide implique généralement la réaction de la 2-éthylphénylamine avec le chlorure de 2,4-diméthylbenzoyle. La réaction est effectuée en présence d'une base, telle que la triéthylamine, pour neutraliser l'acide chlorhydrique formé pendant la réaction. La réaction est généralement conduite dans un solvant organique comme le dichlorométhane ou le chloroforme à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
Dans un contexte industriel, la production du N-(2-éthylphényl)-2,4-diméthylbenzamide peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des conditions réactionnelles, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final. L'utilisation de systèmes automatisés réduit également le risque d'erreur humaine et augmente l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2-éthylphényl)-2,4-diméthylbenzamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones.
Réduction : La réduction du composé peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation d'amines ou d'alcools.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe amide peut être remplacé par d'autres groupes fonctionnels tels que les halogénures ou les alcoxydes.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre ou borohydrure de sodium dans le méthanol.
Substitution : Agents halogénants tels que le chlorure de thionyle ou le tribromure de phosphore.
Principaux produits formés
Oxydation : Acides carboxyliques, cétones.
Réduction : Amines, alcools.
Substitution : Halogénures, alcoxydes.
Applications de la recherche scientifique
Le N-(2-éthylphényl)-2,4-diméthylbenzamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires. Il est utilisé dans le développement de nouveaux médicaments et comme sonde dans les tests biochimiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies. Sa capacité à interagir avec des cibles biologiques spécifiques en fait un candidat potentiel pour le développement de médicaments.
Industrie : Le composé est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'agrochimiques et de colorants.
Mécanisme d'action
Le mécanisme d'action du N-(2-éthylphényl)-2,4-diméthylbenzamide implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. On pense qu'il exerce ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes sont encore en cours d'investigation, mais des études préliminaires suggèrent qu'il pourrait inhiber certaines enzymes impliquées dans les processus inflammatoires ou la croissance microbienne.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes or microbial growth.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-éthylphényl)-2,4-diméthylbenzamide : Unique en raison de la présence à la fois de groupes éthyle et diméthyle, qui confèrent des propriétés chimiques et biologiques spécifiques.
N-(2-méthylphényl)-2,4-diméthylbenzamide : Structure similaire mais avec un groupe méthyle au lieu d'un groupe éthyle, conduisant à une réactivité et une activité biologique différentes.
N-(2-éthylphényl)-2,4-diméthylbenzoate : Un dérivé d'ester avec des propriétés physiques et chimiques différentes de celles de l'amide.
Unicité
Le N-(2-éthylphényl)-2,4-diméthylbenzamide se distingue par son motif de substitution spécifique, qui affecte sa réactivité et son interaction avec les cibles biologiques. La présence à la fois de groupes éthyle et diméthyle fournit un environnement stérique et électronique unique, ce qui en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
673490-99-8 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-(2-ethylphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-7-5-6-8-16(14)18-17(19)15-10-9-12(2)11-13(15)3/h5-11H,4H2,1-3H3,(H,18,19) |
Clé InChI |
JXYMTQXEEVWEEO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)
![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)


![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)



![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
